![molecular formula C8H8BrN3S B13844503 2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C8H8BrN3S It is known for its unique structure, which includes a bromophenyl group attached to a methylenehydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent with the presence of a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Condensation Reactions: Hydrazones are the major products.
Cyclization Reactions: Heterocyclic compounds such as thiazoles or triazoles.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The bromophenyl group can enhance its binding affinity to these targets, while the hydrazinecarbothioamide moiety can participate in various biochemical reactions. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chlorophenyl)methylene]hydrazinecarbothioamide
- 2-[(2-Fluorophenyl)methylene]hydrazinecarbothioamide
- 2-[(2-Methylphenyl)methylene]hydrazinecarbothioamide
Uniqueness
2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.
Propiedades
Fórmula molecular |
C8H8BrN3S |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
[(Z)-(2-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
Clave InChI |
IWCKHKPTELYTJL-WZUFQYTHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\NC(=S)N)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


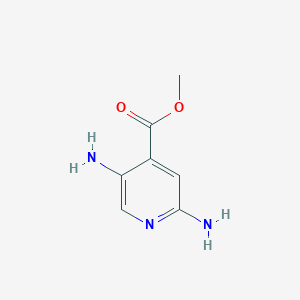
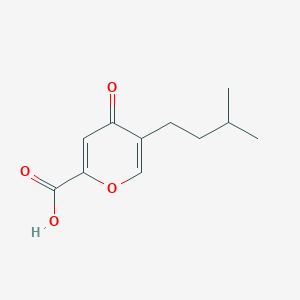
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

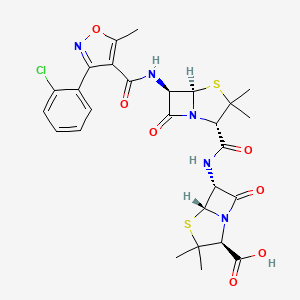
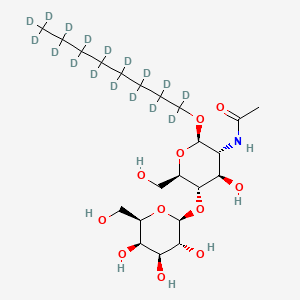
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
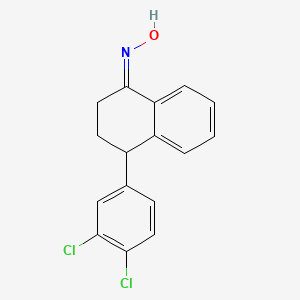
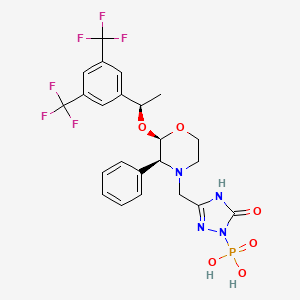
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
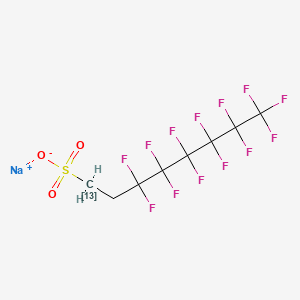
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

